3,4-Dinitrobenzonitrile

Overview

Description

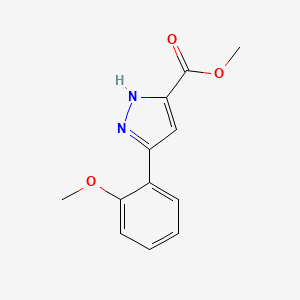

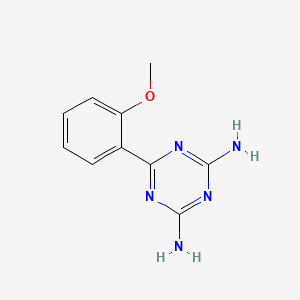

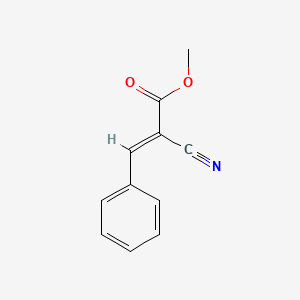

3,4-Dinitrobenzonitrile is a chemical compound with the molecular formula C7H3N3O41. It has a molecular weight of 193.1212.

Synthesis Analysis

The synthesis of dinitrobenzonitrile compounds often involves the reaction of dinitrobenzaldehyde O-aryloximes2. For instance, 2,4-Dinitrobenzonitrile is formed as one of the reaction products from the elimination reactions of (E)-2,4-dinitrobenzaldehyde O-aryloximes2. The reaction between (E)-2,4-dinitrobenzaldehyde O-benzoyloxime with i-Pr2NH in methylcyanide yields (E)-2,4-Dinitrobenzonitrile2.

Molecular Structure Analysis

The molecular structure of 3,4-Dinitrobenzonitrile consists of a benzene ring substituted with two nitro groups and a nitrile group1. The exact 3D structure can be viewed using specific software3.

Chemical Reactions Analysis

The specific chemical reactions involving 3,4-Dinitrobenzonitrile are not readily available from the search results. However, dinitrobenzonitriles are generally reactive due to the presence of the electron-withdrawing nitro and nitrile groups.Physical And Chemical Properties Analysis

3,4-Dinitrobenzonitrile is a solid compound2. Its exact physical and chemical properties such as color, solubility, melting point, and boiling point are not specified in the search results.Scientific Research Applications

Meisenheimer Complex Formation

- Formation with Nucleophiles: 3,5-Dinitrobenzonitrile forms Meisenheimer-type σ-complexes with various nucleophiles in solution, exhibiting attack at both the 2- and 4-positions (Foreman & Foster, 1969).

- Reaction Mechanism Exploration: Further study on the reaction of 3,5-Dinitrobenzonitrile with sodium methoxide in methanol helped elucidate the reaction mechanism for the formation of Meisenheimer complexes and their final products (Abe, 1983).

Supramolecular Assembly

- Molecular Complex Formation: Co-crystallization of 3,5-dinitrobenzamide and 3,5-dinitrobenzonitrile forms an additive supramolecular assembly, demonstrating the additive nature in their crystal structures (Pedireddi, Prakashareddy, & Arora, 2003).

Substitution and Reduction Reactions

- Single-Electron Transfer: Reactions of 3,5-dinitrobenzonitrile involve unproductive Meisenheimer complexes and eventually form dinitribenzamide and benzoate ion, showcasing the complex substitution and reduction dynamics (Bacaloglu et al., 1992).

- Preparation of Derivatives: The indirect electroreduction method has been used to prepare derivatives like 4-Chloro-3,5-diaminobenzonitrile from 4-chloro-3,5-dinitrobenzonitrile (Yang, 2009).

Radiosensitization and Radioprotection

- Radioprotective Properties: Benzonitriles, particularly 3,5-dinitrobenzonitrile, have shown notable radioprotective activity in biological models (Fernandez et al., 1986).

- Effects on Oxygen Utilization and Radiation Response: The influence of nitrobenzene derivatives, including dinitrobenzonitrile, on oxygen utilization and radiation response in tumor models has been studied (Biaglow & Durand, 1976).

Photoluminescence Quenching

- Interaction with Silicon Nanocrystals: Studies on the quenching of photoluminescence from Si nanocrystals by aromatic nitro compounds, including 3,5-dinitrobenzonitrile, have provided insights into electron transfer mechanisms (Germanenko, Li, & El-shall, 2001).

Safety And Hazards

Dinitrobenzonitrile compounds can be harmful if swallowed, in contact with skin, or if inhaled4. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation4.

Future Directions

The search results do not provide specific future directions for 3,4-Dinitrobenzonitrile. However, dinitrobenzonitrile compounds are often used in chemical research and could have potential applications in the synthesis of other chemical compounds.

Relevant Papers

One paper discusses the reaction of 3,5-dinitrobenzonitrile in a methanolic solution containing a low sodium-methoxide concentration5. The final product was found to be methoxy (3,5-dinitrophenyl)methanimine, which is produced by a catalytic reaction5. Another paper describes a case of acute intoxication by 4-nitrobenzonitrile, a related compound6.

properties

IUPAC Name |

3,4-dinitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O4/c8-4-5-1-2-6(9(11)12)7(3-5)10(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFXDEHCVXHEBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336449 | |

| Record name | 3,4-Dinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dinitrobenzonitrile | |

CAS RN |

4248-33-3 | |

| Record name | 3,4-Dinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl [cyano(phenyl)methyl]malonate](/img/structure/B1348568.png)

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1348576.png)

![ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1348584.png)

![Proline, 1-[(phenylamino)carbonyl]-](/img/structure/B1348589.png)

![(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid](/img/structure/B1348593.png)

![Methyl 3-amino-2-benzo[b]furancarboxylate](/img/structure/B1348597.png)